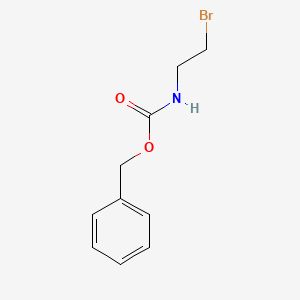

Benzyl (2-bromoethyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128581. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREXFDIZSAUXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299160 | |

| Record name | Benzyl (2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53844-02-3 | |

| Record name | 53844-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethylamine, N-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl (2-bromoethyl)carbamate synthesis from 2-bromoethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of benzyl (2-bromoethyl)carbamate from 2-bromoethylamine, a critical building block in organic and medicinal chemistry. This compound serves as a versatile intermediate for introducing a protected aminoethyl moiety in the synthesis of more complex molecules, including pyrrolidine derivatives and other pharmacologically active agents.[1] The primary synthetic route involves the protection of the amino group of 2-bromoethylamine with a benzyloxycarbonyl (Cbz or Z) group, a widely used amine protecting group in organic synthesis.[2]

Core Synthesis Pathway: The Schotten-Baumann Reaction

The synthesis of this compound from 2-bromoethylamine hydrobromide and benzyl chloroformate is typically achieved via a Schotten-Baumann reaction.[1][3] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[4] In this specific application, the amine (2-bromoethylamine) reacts with benzyl chloroformate.[5] A base, such as sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the starting amine, thereby ensuring it remains nucleophilic.[6][7] The reaction is often performed in a two-phase solvent system, such as dioxane and water or dichloromethane and water, to facilitate the separation of the product from the aqueous base.[1][3]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromoethylamine hydrobromide

-

Benzyl chloroformate

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ether

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromoethylamine hydrobromide (12.000 g, 58.56 mmol, 1.0 eq.) in dioxane (60 ml) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[5]

-

To this cooled solution, an aqueous 1 M NaOH solution (117.2 ml, 117.20 mmol, 2.0 eq.) is added.[5]

-

Benzyl chloroformate (8.4 ml, 58.8 mmol, 1.0 eq.) is then added dropwise over a period of 10 minutes, ensuring the temperature is maintained at 0 °C.[5]

-

The reaction mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.[5]

-

The cooling bath is then removed, and the reaction mixture is stirred at room temperature for 13 hours.[5]

-

Upon completion of the reaction, ether (300 ml) is added for extraction.[5]

-

The organic layer is separated and washed with deionized water (75 ml).[5]

-

The organic layer is then dried over anhydrous sodium sulfate.[5]

-

The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the final product, N-benzyloxycarbonyl-2-bromoethylamine, as a colorless oil.[5]

Data Presentation

The following table summarizes the quantitative data for the described synthesis.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Volume (ml) | Moles (mmol) | Equivalents |

| 2-Bromoethylamine hydrobromide | 204.89 | 12.000 | - | 58.56 | 1.0 |

| Benzyl chloroformate | 170.59 | - | 8.4 | 58.8 | 1.0 |

| 1 M Sodium hydroxide | 39.997 | - | 117.2 | 117.20 | 2.0 |

| Product | This compound | 15.020 | - | 58.18 | 99% Yield |

Note: The yield is reported as 99% in the cited literature.[5]

Reaction Visualization

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Caption: Synthesis of this compound.

References

- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl (2-bromoethyl)carbamate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential applications of Benzyl (2-bromoethyl)carbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a carbamate derivative that serves as a versatile building block in organic chemistry.[1] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| CAS Number | 53844-02-3 | |

| Appearance | Off-white to light yellow solid (<45°C), liquid (>45°C) | |

| Melting Point | 45 °C | |

| Boiling Point | 361.1 °C at 760 mmHg | |

| Density | ~1.4 g/cm³ | [1] |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |

| InChIKey | HREXFDIZSAUXBO-UHFFFAOYSA-N | [3] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic CH₂ group (~5.1 ppm), and multiplets for the ethyl chain protons. |

| ¹³C NMR | Resonances for the aromatic carbons (125-140 ppm), the benzylic carbon (~67 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the ethyl chain. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-O stretching.[4] |

| Mass Spectrometry | The molecular ion peak [M]⁺ and/or [M+H]⁺ would be expected, along with fragmentation patterns corresponding to the loss of the benzyl group or the bromoethyl moiety. The exact mass is 257.005127.[5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[1]

Materials:

-

2-bromoethylamine hydrobromide

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate

-

Ether

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-bromoethylamine hydrobromide in dioxane is cooled in an ice bath.

-

An aqueous solution of sodium hydroxide is added to the cooled mixture.

-

Benzyl chloroformate is then added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is allowed to stir at a low temperature to facilitate the formation of the product.

-

Upon completion, the reaction mixture is extracted with ether.

-

The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product.

Purification by Column Chromatography

Purification of the crude product can be achieved by silica gel column chromatography.[1]

Materials:

-

Silica gel (200-300 mesh)

-

Ethyl acetate

-

Hexane

-

Crude this compound

Procedure:

-

Prepare a slurry of silica gel in a hexane/ethyl acetate solvent mixture.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Applications in Research and Development

Intermediate in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The presence of the bromine atom allows for nucleophilic substitution reactions, while the carbamate group serves as a protecting group for the amine.[1] One notable application is in the synthesis of pyrrolidine derivatives through aza-Michael reactions.[1]

Caption: Synthesis of Pyrrolidine Derivatives.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are crucial for the metabolism of a wide range of drugs, and their inhibition can lead to significant drug-drug interactions.

The following is a general workflow for assessing the inhibitory potential of this compound against CYP1A2 or CYP2C19.

Caption: CYP450 Inhibition Assay Workflow.

A typical protocol for a CYP1A2 or CYP2C19 inhibition assay involves the following steps:

Materials:

-

Recombinant human CYP1A2 or CYP2C19 enzymes

-

A suitable fluorogenic substrate for the specific CYP isoform

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

A known inhibitor for the specific CYP isoform as a positive control (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19)[6][7]

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the CYP enzyme.

-

Add varying concentrations of this compound (or the positive control inhibitor) to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the substrate metabolism.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This in-depth guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For further details on specific experimental conditions and safety precautions, it is recommended to consult the relevant literature and safety data sheets.

References

- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. N-benzyl-N-(2-bromoethyl)carbamate | C10H11BrNO2- | CID 57350693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | CAS#:53844-02-3 | Chemsrc [chemsrc.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. CYP2C19 Inhibitor Assay Kit (Fluorometric) (ab211073) is not available | Abcam [abcam.com]

An In-depth Technical Guide to Benzyl (2-bromoethyl)carbamate

For researchers, scientists, and professionals in drug development, Benzyl (2-bromoethyl)carbamate is a versatile bifunctional reagent. Its structure, incorporating a carbamate protecting group and a reactive bromoethyl moiety, makes it a valuable building block in the synthesis of a variety of nitrogen-containing compounds, particularly heterocyclic structures of medicinal interest. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 53844-02-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3] |

| Molecular Weight | 258.11 g/mol | [2][3] |

| Melting Point | 45 °C | |

| Boiling Point | 361.1 °C at 760 mmHg | |

| Density | 1.428 g/cm³ | [5] |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |

| Storage | -20°C, under an inert atmosphere. | [5] |

Synonyms

This compound is known by several names in the chemical literature and commercial catalogs:

-

N-Cbz-2-bromoethylamine[5]

-

Benzyl N-(2-bromoethyl)carbamate[5]

-

2-Bromoethylamine, N-CBZ protected[5]

-

2-Benzyloxycarbonylaminoethyl bromide[5]

-

N-Benzyloxycarbonyl-2-bromoethylamine[5]

-

Carbamic acid, N-(2-bromoethyl)-, phenylmethyl ester[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[5]

Experimental Protocol: Synthesis

Materials:

-

2-bromoethylamine hydrobromide

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Benzyl chloroformate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromoethylamine hydrobromide (1.0 eq) in dioxane is prepared and cooled to 0 °C in an ice bath.[5]

-

An aqueous 1 M NaOH solution (2.0 eq) is added to the cooled solution.[5]

-

Benzyl chloroformate (1.0 eq) is then added dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0 °C.[5]

-

The mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.[5]

-

The reaction is then allowed to warm to room temperature and stirred for 13 hours.[5]

-

Upon completion, the reaction mixture is extracted with diethyl ether.[5]

-

The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure to yield N-benzyloxycarbonyl-2-bromoethylamine as a colorless oil.[5]

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a precursor for more complex molecules, particularly in the construction of nitrogen-containing heterocycles.[1]

Nucleophilic Substitution and Aza-Michael Reactions

The presence of a terminal bromine atom makes the ethyl group susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations. Furthermore, it is a key reagent in aza-Michael reactions, leading to the formation of pyrrolidine derivatives, which are core structures in many biologically active compounds.[1]

Experimental Protocol: General Procedure for Pyrrolidine Synthesis

Materials:

-

This compound

-

A suitable Michael acceptor (e.g., an α,β-unsaturated ester)

-

A non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

An appropriate solvent (e.g., acetonitrile)

Procedure:

-

To a solution of the Michael acceptor in the chosen solvent, add this compound and the base.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Biological Significance and Drug Development

While not a therapeutic agent itself, this compound is a key intermediate in the synthesis of compounds with potential biological activity. Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial for drug metabolism.[1] This suggests that molecules synthesized using this carbamate could have their pharmacokinetic profiles influenced by these interactions. Furthermore, cytotoxicity studies on derivatives have shown variable effects on different cell lines, indicating that structural modifications can modulate their biological activity.[1] The pyrrolidine scaffold, readily accessible from this starting material, is a prominent feature in numerous approved drugs and investigational new drug candidates.[8]

Safety Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

References

- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]

- 2. N-benzyl-N-(2-bromoethyl)carbamate | C10H11BrNO2- | CID 57350693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound [oakwoodchemical.com]

- 5. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

N-Cbz-2-bromoethylamine: A Comprehensive Technical Guide for Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Cbz-2-bromoethylamine, also known as Benzyl (2-bromoethyl)carbamate, is a pivotal bifunctional precursor in modern organic synthesis. Its unique structure, featuring a nucleophilic amine protected by a carbobenzyloxy (Cbz) group and an electrophilic bromoalkyl moiety, allows for precise and sequential chemical transformations. This guide provides an in-depth exploration of its synthesis, key reactions, and applications, particularly in the construction of heterocyclic scaffolds and as an intermediate in pharmaceutical development. Detailed experimental protocols, tabulated data, and workflow diagrams are presented to serve as a practical resource for laboratory and industrial applications.

Physicochemical and Safety Data

N-Cbz-2-bromoethylamine is a stable, pale-yellow solid at room temperature.[1] Its key properties and safety information are summarized below for quick reference. Proper handling in a well-ventilated area using personal protective equipment is mandatory.[2][3][4]

Table 1: Physicochemical Properties of N-Cbz-2-bromoethylamine

| Property | Value | Reference |

| CAS Number | 53844-02-3 | [1][2][5] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][5] |

| Molecular Weight | 258.11 g/mol | [1][5] |

| Appearance | Pale-yellow solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Synonyms | This compound, 1-Amino-2-bromoethane, N-CBZ protected | [1] |

Table 2: Hazard and Precautionary Statements

| GHS Code | Statement | Reference |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [2] |

| H315 | Causes skin irritation. | [2][4] |

| H319 | Causes serious eye irritation. | [2][4] |

| H335 | May cause respiratory irritation. | [2][4] |

| P260 | Do not breathe dust/fumes/gas/mist/vapours/spray. | [2] |

| P271 | Use only outdoors or in a well-ventilated area. | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

Synthesis of N-Cbz-2-bromoethylamine

The synthesis of N-Cbz-2-bromoethylamine is typically achieved through the protection of the primary amine of 2-bromoethylamine using benzyl chloroformate (Cbz-Cl). The reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct. A green and efficient approach involves using water as the reaction medium, which can offer high chemoselectivity.[6]

Experimental Protocol: N-Benzyloxycarbonylation of 2-Bromoethylamine

This protocol is adapted from general procedures for the chemoselective N-benzyloxycarbonylation of amines in water.[6]

-

Materials:

-

2-Bromoethylamine hydrobromide (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.05 eq)

-

Sodium bicarbonate (NaHCO₃) or other suitable inorganic base (2.5 eq)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide and sodium bicarbonate in water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain N-Cbz-2-bromoethylamine as a pale-yellow solid.

-

Applications in Organic Synthesis

The Cbz-protected amine in N-Cbz-2-bromoethylamine allows the bromo- group to act as a potent electrophile for Sₙ2 reactions without interference from the amine's nucleophilicity. This makes it an ideal precursor for introducing a protected aminoethyl moiety onto various nucleophiles.

N-Alkylation of Heterocycles

N-Cbz-2-bromoethylamine is a valuable reagent for the alkylation of nitrogen-containing heterocycles, such as morpholines, piperazines, and imidazoles. This reaction is a key step in the synthesis of many pharmaceutical intermediates. The subsequent deprotection of the Cbz group, typically via catalytic hydrogenation, unmasks the primary amine for further functionalization.

Experimental Protocol: Synthesis of N-Cbz-(2-morpholino)ethylamine

-

Materials:

-

N-Cbz-2-bromoethylamine (1.0 eq)

-

Morpholine (2.5 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as base (1.5 eq)

-

-

Procedure:

-

To a solution of N-Cbz-2-bromoethylamine in acetonitrile, add morpholine and potassium carbonate.

-

Heat the mixture to reflux (or stir at an appropriate temperature) for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.

-

Purify as needed by column chromatography.

-

References

- 1. 2-Bromoethylamine, N-CBZ protected | CymitQuimica [cymitquimica.com]

- 2. 53844-02-3 Cas No. | 2-Bromoethylamine, N-CBZ protected | Apollo [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. N-CBZ-2-BROMOETHYLAMINE | VSNCHEM [vsnchem.com]

- 6. ijacskros.com [ijacskros.com]

The Role of Benzyl (2-bromoethyl)carbamate in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-bromoethyl)carbamate is a versatile bifunctional reagent that has carved a significant niche in the field of heterocyclic chemistry. Its structure, incorporating a nucleophilic nitrogen atom protected by a readily cleavable benzyloxycarbonyl (Cbz) group and an electrophilic bromoethyl moiety, makes it an ideal precursor for the construction of a variety of nitrogen-containing heterocycles. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound in the synthesis of valuable heterocyclic scaffolds such as piperazines, aziridines, and pyrrolidines, which are prevalent in medicinal chemistry and drug discovery.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions. The Cbz group serves to protect the amine during subsequent transformations and can be easily removed by hydrogenolysis.

Experimental Protocol: Synthesis of this compound[1]

A general and high-yielding procedure for the synthesis of N-Cbz-2-bromoethylamine is as follows:

-

2-Bromoethylamine hydrobromide (12.000 g, 58.56 mmol, 1.0 eq.) is dissolved in dioxane (60 ml) and the solution is cooled to 0 °C.

-

An aqueous 1 M NaOH solution (117.2 ml, 117.20 mmol, 2.0 equivalent) is added to the solution.

-

Benzyl chloroformate (8.4 ml, 58.8 mmol, 1.0 eq.) is then added dropwise over a period of 10 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.

-

The reaction is then allowed to warm to room temperature and stirred for 13 hours.

-

Upon completion, ether (300 ml) is added for extraction. The organic layer is washed with deionized water (75 ml) and dried over anhydrous sodium sulfate.

-

The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to yield N-benzyloxycarbonyl-2-bromoethylamine as a colorless oil (15.020 g, 99% yield).

Applications in Heterocyclic Synthesis

This compound is a key building block for the synthesis of several classes of nitrogen-containing heterocycles. Its utility stems from the ability to introduce a protected two-carbon nitrogen-containing fragment into a molecule, which can then undergo intramolecular cyclization or further functionalization.

Synthesis of Piperazines

Piperazines are a ubiquitous structural motif in pharmaceuticals, exhibiting a wide range of biological activities. This compound can be utilized in the construction of the piperazine ring, typically through a double N-alkylation strategy.

A common approach involves the reaction of this compound with a primary amine. The initial N-alkylation is followed by deprotection of the resulting secondary amine and subsequent intramolecular cyclization. A closely related and well-documented procedure is the synthesis of 1-benzylpiperazine from benzyl chloride, which provides a procedural basis.

This protocol is adapted from the synthesis of 1-benzylpiperazine and can be modified for the use of this compound.

-

A primary amine is reacted with one equivalent of this compound in a suitable solvent (e.g., ethanol, acetonitrile) in the presence of a base (e.g., K₂CO₃, Et₃N) to facilitate the initial N-alkylation.

-

The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed.

-

The resulting intermediate, a Cbz-protected N-(2-bromoethyl)amino derivative, is isolated after an appropriate workup.

-

Subsequent treatment with a second amine nucleophile, or intramolecular cyclization under basic conditions, would lead to the formation of the piperazine ring.

-

The Cbz protecting group can be removed by standard hydrogenolysis (e.g., H₂, Pd/C) to yield the desired piperazine.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Conditions | Reference |

| 2-Bromoethylamine hydrobromide | Benzyl chloroformate | This compound | 99 | Dioxane, 1M NaOH, 0°C to rt, 13h | [1] |

| Piperazine hexahydrate | Benzyl chloride | 1-Benzylpiperazine dihydrochloride | 93-95 | Absolute ethanol, 65°C, 30 min | [2] |

Synthesis of Aziridines

N-Cbz protected aziridines are valuable synthetic intermediates. The synthesis of N-Cbz-2-methyl aziridine from 2-methyl aziridine and benzyl chloroformate provides a direct method for the Cbz protection of a pre-formed aziridine ring.[3] While not a direct use of this compound for ring formation, it highlights the importance of the Cbz protecting group in aziridine chemistry. An alternative approach to aziridine synthesis using this compound would involve an intramolecular cyclization.

-

2-Methyl aziridine is dissolved in CH₂Cl₂ with triethylamine at 0 °C under an argon atmosphere.

-

Benzylchloroformate is added, and the reaction mixture is stirred overnight at room temperature.

-

The mixture is then poured into 10% citric acid and extracted with CHCl₃.

-

The organic layer is washed with dilute aqueous NaHCO₃ and dried over MgSO₄.

-

Evaporation of the solvent yields N-Cbz-2-methyl aziridine.

Synthesis of Pyrrolidines via Aza-Michael Addition

This compound can serve as a precursor to a nucleophilic amine for aza-Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of pyrrolidine rings.[4] This powerful carbon-nitrogen bond-forming reaction is a cornerstone of heterocyclic synthesis.

The general strategy involves the initial reaction of this compound with a suitable nucleophile to unmask the amine, which then participates in an intramolecular or intermolecular aza-Michael addition.

Caption: General workflow for the synthesis of pyrrolidines.

Reaction Mechanisms and Logical Relationships

The utility of this compound in heterocyclic synthesis is predicated on a few key reaction types and strategic considerations.

Caption: Key synthetic transformations involving this compound.

Conclusion

This compound is a highly valuable and versatile reagent in heterocyclic chemistry. Its unique combination of a protected amine and a reactive alkyl bromide allows for the efficient construction of important nitrogen-containing heterocycles. The methodologies presented in this guide, including detailed experimental protocols and reaction workflows, provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block in their own research endeavors. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the applications of this compound in the synthesis of novel and biologically active heterocyclic compounds.

References

The Role of Benzyl (2-bromoethyl)carbamate in Fragment-Based Drug Discovery: A Technical Overview

For Immediate Release

Shanghai, China – December 30, 2025 – Benzyl (2-bromoethyl)carbamate, a versatile electrophilic fragment, is gaining attention within the drug discovery community for its potential as a covalent modifier of therapeutic targets. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and theoretical applications in fragment-based drug discovery (FBDD), offering a valuable resource for researchers, chemists, and drug development professionals.

Core Concepts: An Introduction to this compound

This compound (CAS RN: 53844-02-3) is a bifunctional molecule featuring a benzyl carbamate group and a reactive bromoethyl moiety.[1] Its utility in drug discovery stems from its nature as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, on protein targets. This irreversible binding can lead to potent and durable inhibition of protein function, a desirable characteristic for certain therapeutic agents.

The benzyl carbamate portion of the molecule provides a scaffold that can be elaborated to enhance binding affinity and selectivity for the target protein. As a fragment, its low molecular weight adheres to the principles of FBDD, allowing for efficient exploration of chemical space and the identification of initial hits for further optimization.

Physicochemical and Reactive Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug discovery. These properties dictate its solubility, reactivity, and potential for forming productive interactions with protein targets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [1] |

| CAS Number | 53844-02-3 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| InChIKey | HREXFDIZSAUXBO-UHFFFAOYSA-N | [1] |

The key to the reactivity of this compound lies in the electrophilic nature of the carbon atom bonded to the bromine. This site is susceptible to nucleophilic attack by amino acid residues on a target protein, leading to the formation of a stable covalent bond.

Synthesis and Chemical Handling

The synthesis of this compound is a well-established process, typically involving the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromoethylamine hydrobromide

-

Benzyl chloroformate

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ether

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromoethylamine hydrobromide in dioxane is prepared and cooled to 0°C.

-

An aqueous solution of 1 M NaOH is added to the mixture.

-

Benzyl chloroformate is then added dropwise to the reaction mixture over a period of 10 minutes while maintaining the temperature at 0°C.

-

The reaction is stirred at 0°C for an additional 10 minutes under a nitrogen atmosphere.

-

The reaction is then allowed to warm to room temperature and stirred for 13 hours.

-

Following the reaction, ether is added for extraction.

-

The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.

-

The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product.

Application in Covalent Fragment Screening

This compound is an ideal candidate for inclusion in covalent fragment libraries. Its defined reactivity allows for the targeted screening against proteins with accessible nucleophilic residues. The general workflow for such a screening campaign is outlined below.

References

The Rising Potential of Benzyl (2-bromoethyl)carbamate Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the carbamate functional group is a well-established pharmacophore, integral to the structure and activity of numerous approved drugs.[1] Its unique properties, including chemical stability, the ability to participate in hydrogen bonding, and its role as a peptide bond isostere, have made it a valuable moiety in drug design.[2] Within this broad class of compounds, derivatives of Benzyl (2-bromoethyl)carbamate are emerging as a particularly promising and versatile scaffold for the development of novel therapeutic agents. The inherent reactivity of the bromoethyl group allows for the facile introduction of diverse chemical functionalities, leading to a wide array of derivatives with the potential to interact with various biological targets. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and key experimental evaluation techniques for this compound derivatives, offering a comprehensive resource for researchers in the field.

Synthetic Pathways: From a Simple Building Block to a Diverse Chemical Library

The synthetic utility of this compound lies in its bifunctional nature. The carbamate group provides a stable core, while the reactive bromine atom serves as a handle for nucleophilic substitution and other transformations. This allows for the construction of a diverse library of derivatives.

A common and straightforward method for the synthesis of this compound itself involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[3][4]

Key Synthetic Transformations:

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of amines, thiols, azides, and other functional groups, leading to a vast number of N-substituted derivatives. For instance, reaction with primary or secondary amines can yield a range of N-alkyl or N-aryl ethyl carbamates.

-

Cyclization Reactions: The bromoethyl moiety is a key precursor for the synthesis of nitrogen-containing heterocyclic compounds. Intramolecular cyclization can lead to the formation of aziridines, while intermolecular reactions with appropriate dinucleophiles can be employed to construct larger rings like piperidines and pyrrolidines.[3][5] These heterocyclic systems are prevalent in many biologically active natural products and synthetic drugs.

Below is a generalized workflow for the synthesis and diversification of this compound derivatives.

Synthetic pathways for this compound and its derivatives.

Potential Biological Activities: A Multifaceted Pharmacological Profile

The structural diversity of this compound derivatives translates into a broad spectrum of potential biological activities. The following sections highlight key areas where these compounds have shown promise.

Anticancer Activity

A significant body of research points to the potential of carbamate-containing compounds as anticancer agents.[6][7] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes in cancer cells, such as cell division and signaling pathways. Derivatives of this compound can be designed to target specific enzymes or receptors implicated in cancer progression. For example, aryl carbamates have been shown to possess anti-proliferative activity against various cancer cell lines.[8]

Antibacterial Activity

The growing threat of antibiotic resistance necessitates the development of novel antibacterial agents. Carbamate derivatives have been explored for their antimicrobial properties.[9][10] The introduction of different substituents on the carbamate nitrogen can modulate the antibacterial spectrum and potency. For instance, certain N,N-diethyl-substituted sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11] Ethyl N-(2-phenethyl) carbamate analogues have also been investigated as inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).[12]

Neuroprotective Activity and Cholinesterase Inhibition

The carbamate moiety is a key feature of several drugs used in the management of Alzheimer's disease, such as rivastigmine. These drugs act by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[13] Benzyl carbamate derivatives have been synthesized and evaluated as potent cholinesterase inhibitors.[13][14] The benzyl group can engage in important interactions within the active site of the enzyme, contributing to the inhibitory activity. The synthesis of piperidine derivatives from this compound is particularly relevant in this context, as the piperidine scaffold is a common feature in many centrally acting drugs.[2][15]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a starting point for the biological characterization of these compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18] It is a fundamental tool for evaluating the potential anticancer activity of novel compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

To evaluate the neuroprotective potential of this compound derivatives, an acetylcholinesterase inhibition assay is crucial. The Ellman's method is a widely used, simple, and reliable colorimetric assay for this purpose.[20]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[20][21] The presence of an AChE inhibitor will result in a decreased rate of color formation.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

-

AChE enzyme solution (e.g., from electric eel) prepared in phosphate buffer.

-

Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not affect enzyme activity).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution (or vehicle for control).

-

Add 10 µL of the AChE enzyme solution.

-

Incubate at room temperature for 15 minutes.

-

Add 20 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

| Reagent | Volume (µL) | Purpose |

| Phosphate Buffer (0.1 M, pH 8.0) | 140 | Maintain pH |

| Test Compound/Vehicle | 20 | Inhibitor/Control |

| AChE Enzyme Solution | 10 | Enzyme Source |

| Incubation (15 min, RT) | Pre-incubation of enzyme and inhibitor | |

| DTNB Solution (10 mM) | 20 | Chromogenic Reagent |

| ATCI Solution (10 mM) | 10 | Substrate |

| Total Volume | 200 | |

| Table 1: Reagent composition for the AChE inhibition assay. |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of the this compound derivatives and their biological activity is crucial for rational drug design and optimization.

-

For Anticancer Activity: The nature of the substituent introduced via nucleophilic substitution can significantly impact cytotoxicity. Lipophilicity, electronic properties, and steric bulk of the substituent can all influence the interaction with the biological target and cell permeability. For example, the introduction of aromatic or heterocyclic moieties can lead to enhanced anticancer activity.[8]

-

For Cholinesterase Inhibition: The benzyl group of the carbamate can interact with the peripheral anionic site or the catalytic anionic site of AChE. Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the binding affinity.[13] The nature of the N-substituent is also critical; for instance, incorporating a piperidine ring can enhance affinity for the enzyme.[15]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising platform for the discovery of new therapeutic agents. Their straightforward synthesis and the potential for extensive chemical diversification make them an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer, bacterial infections, and neurodegenerative disorders. The experimental protocols outlined in this guide provide a solid foundation for the biological evaluation of these compounds. Future research should focus on expanding the chemical space of these derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potential into in vivo efficacy. The continued exploration of this chemical scaffold holds significant promise for the development of the next generation of innovative medicines.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 53844-02-3 | Benchchem [benchchem.com]

- 4. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and antibacterial activity of cyclic 2',3'-carbamate derivatives of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. broadpharm.com [broadpharm.com]

- 18. clyte.tech [clyte.tech]

- 19. researchgate.net [researchgate.net]

- 20. attogene.com [attogene.com]

- 21. bosterbio.com [bosterbio.com]

Spectroscopic and Synthetic Profile of Benzyl (2-bromoethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Benzyl (2-bromoethyl)carbamate (CAS No. 53844-02-3), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating available data on its synthesis and spectral characteristics.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.37-7.33 | m | - | 5 | Ar-H |

| 5.12 | s | - | 2 | -O-CH ₂-Ar |

| 3.61 | t | 5.6 | 2 | -CH ₂-NH- |

| 3.47 | t | 5.6 | 2 | Br-CH ₂- |

Note: The ¹H NMR data is based on a spectrum recorded in CDCl₃.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. Protocols for the acquisition of spectroscopic data were not explicitly available in the reviewed literature.

Synthesis of this compound[1][2][3]

Materials:

-

2-bromoethylamine hydrobromide

-

Chloroform

-

Triethylamine

-

Benzyl chloroformate

-

Water

Procedure:

-

To a solution of 2-bromoethylamine hydrobromide (120.0 g) in chloroform (1400 ml), add triethylamine (204 ml).

-

Cool the mixture under ice-cooling and add benzyl chloroformate (100 ml) dropwise.

-

Stir the mixture at 0°C for one hour.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield this compound.

Synthetic Workflow

The synthesis of this compound involves a standard protection reaction of an amine. The workflow can be visualized as a straightforward process from commercially available starting materials to the final product.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide on the Electrophilicity of the Bromoethyl Group in Carbamates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-bromoethyl carbamate moiety is a critical electrophilic "warhead" in medicinal chemistry, primarily utilized for the targeted covalent inhibition of enzymes. Its reactivity is dictated by the electrophilic nature of the carbon atom bearing the bromine, which is influenced by the electronic properties of the carbamate group. This guide provides a comprehensive analysis of the factors governing the electrophilicity of the bromoethyl group in carbamates, detailing its reaction mechanisms, synthetic protocols, and applications in drug development. A key feature of its reactivity is the potential for intramolecular cyclization to form a highly reactive aziridinium ion, a mechanism shared with classical nitrogen mustards. This process significantly enhances its alkylating potential towards biological nucleophiles such as cysteine residues in proteins or guanine bases in DNA.

Core Reactivity Principles

The electrophilicity of the 2-bromoethyl group in carbamates is primarily manifested through two competing pathways: direct bimolecular nucleophilic substitution (SN2) and intramolecular cyclization (neighboring group participation) to form an aziridinium ion intermediate.[1] The prevailing pathway is highly dependent on the structure of the carbamate, the nature of the nucleophile, and the reaction conditions.

-

SN2 Pathway : An external nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single step.[2][3] This pathway is favored by strong, soft nucleophiles and under conditions where the carbamate nitrogen's nucleophilicity is suppressed.

-

Intramolecular Cyclization (Aziridinium Ion Formation) : Under many physiological conditions, the lone pair of electrons on the carbamate nitrogen atom attacks the adjacent carbon, displacing the bromide ion.[4] This intramolecular reaction forms a strained, positively charged three-membered ring known as an aziridinium ion.[4] This intermediate is a potent electrophile, significantly more reactive than the parent bromoethyl compound, and is readily attacked by even weak nucleophiles.[4] This mechanism is characteristic of nitrogen mustards and is often the dominant pathway for DNA alkylation and protein modification.[4]

The carbamate group itself, particularly the substituents on the nitrogen and oxygen atoms, can modulate the nucleophilicity of the nitrogen atom, thereby influencing the rate of aziridinium ion formation and, consequently, the overall electrophilic reactivity of the molecule.

Reaction Mechanisms and Influencing Factors

The primary mechanism enhancing the electrophilicity of 2-bromoethyl carbamates involves the formation of an aziridinium ion. This process is pivotal for its function as a covalent modifier of biomolecules.

References

discovery and history of N-protected bromoethylamines

An In-Depth Technical Guide to the Discovery and History of N-Protected Bromoethylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-protected 2-bromoethylamines are a critical class of bifunctional building blocks in modern organic and medicinal chemistry. Their structure, featuring a nucleophilic amine shielded by a protecting group and a reactive alkyl bromide, allows for selective and sequential chemical transformations. This versatility has made them indispensable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and complex molecular architectures, particularly in the construction of nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of the historical development of these reagents, from the initial synthesis of the parent 2-bromoethylamine to the introduction and optimization of key N-protecting group strategies.

Early History: The Synthesis of 2-Bromoethylamine

The journey into N-protected bromoethylamines begins with the synthesis of the unprotected parent compound, 2-bromoethylamine. The hydrobromide salt is the most common and stable form of this reagent.[2] Early methods focused on the conversion of 2-ethanolamine, a readily available starting material.

From Ethanolamine and Hydrobromic Acid

The most established and scalable method for producing 2-bromoethylamine hydrobromide is the reaction of 2-ethanolamine with an excess of concentrated hydrobromic acid.[1][3] This straightforward nucleophilic substitution reaction, where the hydroxyl group is displaced by bromide, has been a mainstay in chemical synthesis for decades. The reaction can be performed using aqueous hydrobromic acid, often requiring elevated temperatures and long reaction times (up to 48 hours), or by passing hydrogen bromide gas through ethanolamine, which is faster but poses challenges in temperature control.[2][4] An excess of HBr is crucial to protonate the amine, preventing it from acting as a nucleophile and engaging in side reactions, such as intramolecular cyclization to form aziridine or intermolecular reactions leading to dimer formation.[3][5]

The Gabriel Synthesis Approach

An alternative early route to 2-bromoethylamine involved the Gabriel synthesis, a method developed by German chemist Siegmund Gabriel.[6] This procedure utilizes potassium phthalimide as an ammonia surrogate, which reacts with 1,2-dibromoethane. Subsequent hydrolysis or hydrazinolysis of the resulting N-(2-bromoethyl)phthalimide would then liberate the desired 2-bromoethylamine.[7] While effective for producing a primary amine without over-alkylation, this method is less direct for obtaining the bromoethylamine intermediate itself compared to the ethanolamine route.[8]

The Emergence of N-Protection Strategies

The direct use of 2-bromoethylamine in multi-step syntheses is often problematic. The presence of both a primary amine and an alkyl halide in the same molecule can lead to a variety of undesirable side reactions, including:

-

Self-condensation/Dimerization: One molecule's amine can react with another's alkyl bromide.[5]

-

Intramolecular Cyclization: The amine can displace the bromide to form aziridine, a highly reactive and often unwanted byproduct.[3]

-

Lack of Selectivity: In reactions with other multifunctional molecules, it is difficult to control whether the amine or the bromide moiety reacts.

To overcome these challenges, chemists developed strategies to temporarily "mask" or "protect" the amine functionality. This allows the bromoethyl moiety to be used for its electrophilic properties without interference from the nucleophilic amine. The protecting group can then be removed in a later step to reveal the free amine for further functionalization.

Key N-Protecting Groups and Their Synthesis

Several protecting groups have become standard for synthesizing N-protected bromoethylamines. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its subsequent removal.

Phthalimide (Phth) Protection

As an extension of the Gabriel synthesis, N-(2-bromoethyl)phthalimide itself can be considered the first N-protected bromoethylamine. It is synthesized by reacting potassium phthalimide with an excess of 1,2-dibromoethane. This compound is a stable, crystalline solid and serves as a key intermediate where the phthalimide group acts as a masked primary amine.[9]

tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid). N-Boc-2-bromoethylamine is a key intermediate in pharmaceutical synthesis.[1] It is typically prepared by reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the hydrobromic acid.[10][11] Common bases include triethylamine, sodium hydroxide, or sodium carbonate, and the reaction is often performed in a biphasic solvent system (e.g., dichloromethane/water) to simplify work-up.[1]

Carboxybenzyl (Cbz) Protection

The carboxybenzyl (Cbz or Z) group, introduced in the 1930s for peptide synthesis, is another cornerstone of amine protection.[12] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. N-Cbz-2-bromoethylamine is synthesized by treating 2-bromoethylamine hydrobromide with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or triethylamine.[12][13]

Data Presentation: Synthesis of N-Protected Bromoethylamines

The following tables summarize quantitative data from representative synthetic protocols.

Table 1: Synthesis of 2-Bromoethylamine Hydrobromide

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Ethanolamine | 48% Hydrobromic Acid | None (excess HBr) | ~3 hours (reflux) | Reflux | 83% | [7] |

| Ethanolamine | 40% Hydrobromic Acid | Xylene | 12 hours | 135-145 °C | 99% | [14] |

| Ethanolamine HBr | Hydrogen Bromide (gas) | Ethylbenzene | 4.5 hours | ~130 °C | 96% | [4] |

Table 2: Synthesis of N-Boc-2-bromoethylamine

| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromoethylamine | (Boc)₂O | Triethylamine | Methanol | 2 hours | 0 °C to RT | 92% |[10] | | 2-Bromoethylamine HBr | (Boc)₂O | NaOH | Dichloromethane/Water | Not specified | 0-5 °C to RT | Not specified |[1] | | 2-Bromoethylamine HBr | (Boc)₂O | Na₂CO₃ | Dioxane/Water | 12 hours | 0 °C to 25 °C | 82% |[11] | | 2-Bromoethylamine HBr | t-Butyl Azidoformate | Triethylamine | Dichloromethane | 3 hours | Not specified | Not specified |[15] |

Table 3: Synthesis of N-Cbz Protected Amines

| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanolamine | Cbz-Cl | Triethylamine | Dichloromethane | 5 hours | 10-15 °C to 25 °C | Not specified |[13] | | Generic Amine | Cbz-Cl | NaHCO₃ | THF/Water | 20 hours | 0 °C | 90% |[12] |

Experimental Protocols

Synthesis of 2-Bromoethylamine Hydrobromide from Ethanolamine

Adapted from Organic Syntheses, Coll. Vol. 2, p.91 (1943).[7]

-

In a 12-L round-bottom flask, place 7 L (9.94 kg) of ice-cold hydrobromic acid (48%).

-

With mechanical stirring, slowly add 1 kg of ice-cold ethanolamine through a dropping funnel.

-

Attach the flask to a fractionating column and heat to distill a specified volume of liquid, then continue heating under reflux for several hours.

-

After reflux, distill off additional hydrobromic acid.

-

Pour the hot, dark-colored residue into beakers and cool to approximately 70 °C.

-

Add acetone to each portion and stir well to break up the solid.

-

Cool the mixture in an icebox overnight to facilitate crystallization.

-

Collect the β-bromoethylamine hydrobromide by filtration, wash with cold acetone until colorless, and air-dry. The reported yield is approximately 83%.[7]

Synthesis of N-Boc-2-bromoethylamine

Adapted from ChemicalBook, 39684-80-5.[10]

-

Dissolve 2-bromoethylamine (75.0 g, 366 mmol) and triethylamine (100 mL, 732 mmol) in methanol (700 mL) in a flask cooled to 0 °C.

-

Slowly add di-tert-butyl dicarbonate (80.0 g, 366 mmol) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Upon completion, add water (500 mL) to the mixture.

-

Extract the aqueous layer with dichloromethane (2 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-bromoethylamine as a colorless oil. The reported yield is 92%.[10]

Synthesis of N-Cbz-ethanolamine (Illustrative of Cbz Protection)

Adapted from Benchchem.[13]

-

In a 500 mL reaction flask, combine ethanolamine (40g, 0.656 mol) and dichloromethane (240 mL).

-

Cool the flask in an ice-water bath and add triethylamine (66.26g, 0.656 mol) dropwise, maintaining the temperature between 10-15 °C.

-

Continue to add benzyl chloroformate (Cbz-Cl) (92.9g, 0.546 mol) dropwise while keeping the temperature at 10-15 °C.

-

After the addition is complete, allow the reaction to stir for 5 hours at 25 °C.

-

Perform an aqueous workup, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield N-Cbz-ethanolamine.

Mandatory Visualizations

Caption: Synthesis of 2-Bromoethylamine Hydrobromide.

Caption: Gabriel Synthesis of N-(2-Bromoethyl)phthalimide.

Caption: Synthesis of N-Boc-2-bromoethylamine.

Caption: Synthesis of N-Cbz-2-bromoethylamine.

Conclusion

The history of N-protected bromoethylamines is a story of increasing chemical sophistication, driven by the need for greater control over reactivity in the synthesis of complex molecules. From the straightforward but sometimes harsh methods to produce the parent 2-bromoethylamine, the field has evolved to embrace a range of protection strategies. The development and refinement of methods to synthesize Boc, Cbz, and other N-protected derivatives have provided chemists with a powerful and versatile toolkit. These reagents are fundamental to the efficient construction of countless pharmacologically active compounds and continue to be essential building blocks in the ongoing quest for new medicines and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 11. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Bromoethylamine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

A Technical Guide to the Computational Modeling of Benzyl (2-bromoethyl)carbamate Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of Benzyl (2-bromoethyl)carbamate reactivity. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of computational chemistry to understand and predict the chemical behavior of this versatile molecule. This document outlines key reaction pathways, details relevant experimental protocols, and presents a framework for computational investigation, including hypothetical quantitative data for illustrative purposes.

Introduction to this compound

This compound is a bifunctional organic molecule that serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other complex molecular architectures relevant to medicinal chemistry. Its reactivity is primarily dictated by the electrophilic carbon attached to the bromine atom and the nucleophilicity of the carbamate nitrogen, allowing it to undergo a variety of chemical transformations. The benzyl carbamate moiety also functions as a common protecting group for amines.

Computational modeling offers a powerful tool to elucidate the mechanisms, kinetics, and thermodynamics of reactions involving this compound. By employing methods such as Density Functional Theory (DFT), researchers can gain insights into transition states, reaction energy profiles, and the influence of various factors on reactivity, thereby guiding experimental design and optimization.

Key Reactive Pathways

The primary modes of reactivity for this compound include intermolecular nucleophilic substitution and intramolecular cyclization.

Intermolecular Nucleophilic Substitution

The bromine atom in this compound makes the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This SN2 reaction is a cornerstone of its synthetic utility.

-

Reaction with Amines: Primary and secondary amines can displace the bromide to form the corresponding diamine derivatives.

-

Reaction with Thiols: Thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of thioethers.

-

Reaction with Azides: Azide ions can be used to introduce a nitrogen atom, which can be further functionalized.

Intramolecular Cyclization

Under basic conditions, the carbamate nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of a three-membered aziridine ring, which is a highly reactive intermediate that can be opened by various nucleophiles.

Computational Modeling of Reactivity

Computational chemistry provides a framework for a detailed, atomistic understanding of the reactivity of this compound. DFT is a widely used method for such investigations due to its balance of accuracy and computational cost.

Computational Methodology

A typical computational workflow for studying the reactivity of this compound would involve the following steps:

-

Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates are optimized.

-

Transition State Search: The transition state (TS) for each reaction step is located. This is a first-order saddle point on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state connects the correct reactant and product.

-

Solvation Modeling: The effect of the solvent on the reaction energetics is often included using a polarizable continuum model (PCM).

A common level of theory for such studies is the B3LYP functional with a 6-31G(d) or larger basis set.

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for a computational study of this compound reactivity.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for the intermolecular nucleophilic substitution with ammonia and the intramolecular cyclization of this compound, calculated at the B3LYP/6-31+G(d) level of theory in acetonitrile (using the PCM model). Note: This data is for illustrative purposes to demonstrate how computational results would be presented and should not be considered as experimentally validated values.

Table 1: Calculated Energies for Intermolecular Nucleophilic Substitution with Ammonia

| Species | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) |

| This compound + NH₃ | -3450.123456 | -3449.876543 | -3449.912345 |

| Transition State (TS) | -3450.098765 | -3449.854321 | -3449.889012 |

| Product + HBr | -3450.154321 | -3449.901234 | -3449.938765 |

Table 2: Calculated Activation and Reaction Energies for Intermolecular Nucleophilic Substitution with Ammonia

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 15.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 14.6 |

| Reaction Energy (ΔE) | -19.4 |

| Gibbs Free Energy of Reaction (ΔG) | -16.6 |

Table 3: Calculated Energies for Intramolecular Cyclization

| Species | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) |

| This compound | -3394.567890 | -3394.321098 | -3394.356789 |

| Transition State (TS) | -3394.543210 | -3394.298765 | -3394.332109 |

| Aziridinium Bromide Product | -3394.598765 | -3394.354321 | -3394.389012 |

Table 4: Calculated Activation and Reaction Energies for Intramolecular Cyclization

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 14.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 15.5 |

| Reaction Energy (ΔE) | -21.0 |

| Gibbs Free Energy of Reaction (ΔG) | -20.2 |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported.[1]

Materials:

-

2-Bromoethylamine hydrobromide

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-